WIN 51708

Beschreibung

Eigenschaften

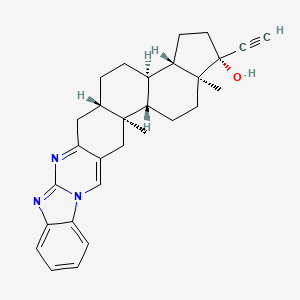

IUPAC Name |

(3S,4S,7S,8R,11S,12R,15S)-8-ethynyl-3,7-dimethyl-18,20,27-triazaheptacyclo[15.11.0.03,15.04,12.07,11.019,27.021,26]octacosa-1(28),17,19,21,23,25-hexaen-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33N3O/c1-4-29(33)14-12-22-20-10-9-19-15-24-18(16-27(19,2)21(20)11-13-28(22,29)3)17-32-25-8-6-5-7-23(25)30-26(32)31-24/h1,5-8,17,19-22,33H,9-16H2,2-3H3/t19-,20+,21-,22-,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIIXYCDTEGICEE-HZVAOYAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4C3(CC5=CN6C7=CC=CC=C7N=C6N=C5C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC[C@@H]4[C@@]3(CC5=CN6C7=CC=CC=C7N=C6N=C5C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801098830 | |

| Record name | (1R,3aS,3bR,5aS,15aS,15bS,17aS)-1-Ethynyl-2,3,3a,3b,4,5,5a,6,15,15a,15b,16,17,17a-tetradecahydro-15a,17a-dimethyl-1H-benzimidazo[2,1-b]cyclopenta[5,6]naphtho[1,2-g]quinazolin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801098830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144177-30-0 | |

| Record name | (1R,3aS,3bR,5aS,15aS,15bS,17aS)-1-Ethynyl-2,3,3a,3b,4,5,5a,6,15,15a,15b,16,17,17a-tetradecahydro-15a,17a-dimethyl-1H-benzimidazo[2,1-b]cyclopenta[5,6]naphtho[1,2-g]quinazolin-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144177-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,3aS,3bR,5aS,15aS,15bS,17aS)-1-Ethynyl-2,3,3a,3b,4,5,5a,6,15,15a,15b,16,17,17a-tetradecahydro-15a,17a-dimethyl-1H-benzimidazo[2,1-b]cyclopenta[5,6]naphtho[1,2-g]quinazolin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801098830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of WIN 51708

For Researchers, Scientists, and Drug Development Professionals

Abstract

WIN 51708 is a potent antiviral compound belonging to a class of agents known as capsid binders. These molecules exhibit significant activity against a broad range of picornaviruses, a family of small RNA viruses responsible for a variety of human and animal diseases, including the common cold (rhinoviruses) and poliomyelitis (poliovirus). The primary mechanism of action of this compound involves the direct interaction with the viral capsid, leading to the inhibition of critical early-stage events in the viral replication cycle. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, including its interaction with the viral particle, the consequences of this binding, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Capsid Binding and Stabilization

The fundamental mechanism of action of this compound is its ability to bind to a specific site on the picornavirus capsid, the protein shell that encapsidates the viral RNA genome. This binding event has a profound stabilizing effect on the capsid structure, rendering it unable to undergo the conformational changes necessary for viral entry and uncoating.

The Target: A Hydrophobic Pocket in VP1

This compound and related compounds target a hydrophobic pocket located within the viral protein 1 (VP1). This pocket is a conserved feature among many picornaviruses and is situated beneath the floor of a surface depression on the virion known as the "canyon." The canyon itself is often the site of receptor binding for the host cell. By inserting itself into this hydrophobic pocket, this compound acts as a molecular "wedge," preventing the flexibility required for the capsid to disassemble and release its genetic material into the host cell cytoplasm. This inhibition of uncoating is the pivotal step in the antiviral activity of this compound.

The binding of WIN compounds to this pocket can induce conformational changes that are incompatible with receptor binding to VP1, effectively impeding the initial attachment of the virus to the host cell in some cases.

Quantitative Antiviral Activity

The antiviral potency of this compound and its analogs is typically quantified by determining their 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) in cell-based assays. These values represent the concentration of the compound required to inhibit viral replication or the virus-induced cytopathic effect (CPE) by 50%.

| Picornavirus Serotype | IC50 (µg/mL) |

| Rhinoviruses (Multiple Serotypes) | 0.004 - 6.2 |

| Enteroviruses (Multiple Serotypes) | 0.004 - 0.17 |

Note: This data is for the related compound WIN 51711 and serves as a representative example of the activity of WIN compounds.

Experimental Protocols

The mechanism of action and antiviral efficacy of this compound have been elucidated through a variety of experimental techniques. Below are detailed methodologies for key experiments.

Plaque Reduction Assay

This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

-

Cell Seeding: Plate a monolayer of susceptible host cells (e.g., HeLa cells for rhinoviruses and enteroviruses) in 6-well plates and grow to confluency.

-

Virus Inoculation: Infect the cell monolayers with a dilution of the virus stock calculated to produce a countable number of plaques (typically 50-100 plaques per well). Allow the virus to adsorb for 1-2 hours.

-

Compound Treatment: After adsorption, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of this compound.

-

Incubation: Incubate the plates at the optimal temperature for viral replication (e.g., 33-37°C) for a period that allows for plaque formation (typically 2-5 days).

-

Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain with a dye (e.g., crystal violet) that stains the living cells but not the viral plaques (areas of dead or lysed cells).

-

Data Analysis: Count the number of plaques in each well. The IC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death.

-

Cell Seeding: Seed host cells in 96-well plates and grow to confluency.

-

Compound and Virus Addition: Add serial dilutions of this compound to the wells, followed by a standardized amount of virus that would typically cause complete CPE in 2-4 days.

-

Incubation: Incubate the plates at the appropriate temperature.

-

CPE Observation: Visually inspect the wells daily for the presence of CPE using a microscope.

-

Cell Viability Measurement: After the incubation period, quantify cell viability using a colorimetric assay such as the MTT or neutral red uptake assay.

-

Data Analysis: The EC50 value is determined as the concentration of this compound that protects 50% of the cells from the viral CPE.

Uncoating Inhibition Assay

This assay directly assesses the ability of a compound to prevent the release of the viral genome.

-

Radiolabeling of Virus: Propagate the virus in the presence of a radiolabeled precursor, such as [35S]methionine or [3H]uridine, to label the viral proteins or RNA, respectively.

-

Infection and Treatment: Infect susceptible cells with the radiolabeled virus in the presence or absence of this compound.

-

Separation of Uncoated Genomes: At various time points post-infection, lyse the cells and separate the uncoated viral RNA from the intact virions using sucrose gradient centrifugation or by sensitivity to RNase (uncoated RNA will be degraded).

-

Quantification: Measure the radioactivity in the fractions corresponding to uncoated RNA and intact virions.

-

Analysis: A reduction in the amount of uncoated RNA in the presence of this compound indicates inhibition of the uncoating process.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action on picornavirus.

Experimental Workflow for Antiviral Screening

Caption: Workflow for antiviral compound screening.

Conclusion

This compound represents a significant class of antiviral compounds that effectively target the capsid of picornaviruses. Its mechanism of action, centered on binding to a hydrophobic pocket in VP1 and subsequent stabilization of the capsid, prevents the crucial step of uncoating and release of the viral genome. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of capsid-binding antivirals. A deeper understanding of the structure-activity relationships of compounds like this compound will be instrumental in designing next-generation therapeutics with improved potency and broader activity against the diverse range of picornaviruses.

The Binding Affinity of WIN 51708: A Technical Guide to a Picornavirus Capsid Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quantitative Binding Affinity and Antiviral Activity of WIN Compounds

While direct binding affinity data (Kd) or in-vitro half-maximal inhibitory concentrations (IC50) for WIN 51708 are not prominently reported in published literature, data for several structurally similar and well-characterized WIN compounds against Human Rhinovirus 14 (HRV-14) demonstrate a strong correlation between binding affinity and antiviral activity.

| Compound | Kd (μM) vs. HRV-14[1] | MIC (μM) vs. HRV-14[1] |

| WIN 52084 | 0.02 | - |

| WIN 56590 | 0.02 | - |

| Disoxaril (WIN 51711) | 0.08 | - |

| WIN 54954 | 0.22 | - |

Kd (Dissociation Constant): A measure of the binding affinity of the compound to the viral capsid. Lower values indicate a stronger binding affinity. MIC (Minimum Inhibitory Concentration): The lowest concentration of the compound that prevents visible viral growth (plaque formation) in a plaque reduction assay.

The potent antiviral activity of the broader class of WIN compounds is further highlighted by the activity of Disoxaril (WIN 51711) against a panel of picornaviruses. In plaque reduction assays, WIN 51711 inhibited 9 enteroviruses with MICs ranging from 0.004 to 0.17 μg/ml and 33 rhinoviruses with MICs from 0.004 to 6.2 μg/ml.

Mechanism of Action: Capsid Binding and Uncoating Inhibition

WIN compounds, including this compound, are classified as capsid binders. Their mechanism of action involves a direct interaction with the viral particle, leading to the inhibition of viral replication at an early stage.

The binding of this compound to the hydrophobic pocket within the VP1 capsid protein induces a conformational stabilization of the virion. This increased rigidity prevents the structural changes that are essential for the virus to uncoat and release its RNA genome into the cytoplasm of the host cell following receptor-mediated endocytosis. By preventing this crucial step, this compound effectively halts the viral replication cycle before it can begin.

Experimental Protocols

The primary method for determining the in-vitro antiviral efficacy of compounds like this compound is the Plaque Reduction Assay.

Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the formation of plaques, which are clear zones of cell death caused by viral replication in a cell monolayer.

Materials:

-

HeLa cells (or other susceptible cell line)

-

Human Rhinovirus (e.g., HRV-14)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

This compound (or test compound)

-

Phosphate-Buffered Saline (PBS)

-

Agarose or Carboxymethylcellulose (for overlay)

-

Crystal Violet staining solution

-

Formaldehyde (for fixing)

Workflow:

Detailed Steps:

-

Cell Seeding: Seed HeLa cells into 24-well plates and grow to confluence.

-

Compound Dilution: Prepare a series of dilutions of this compound in cell culture medium.

-

Virus-Drug Incubation: Mix a standardized amount of rhinovirus with each drug dilution and a no-drug control.

-

Infection: Inoculate the confluent cell monolayers with the virus-drug mixtures.

-

Adsorption: Incubate the plates for 1 hour to allow the virus to attach to and enter the cells.

-

Overlay: Remove the inoculum and add a semi-solid overlay (containing agarose or carboxymethylcellulose and the respective drug concentration) to restrict viral spread to adjacent cells, leading to the formation of distinct plaques.

-

Incubation: Incubate the plates for 3-5 days at 33-35°C.

-

Fixation and Staining: Fix the cells with formaldehyde and stain with crystal violet. The living cells will stain purple, while the plaques (areas of dead cells) will remain clear.

-

Quantification: Count the number of plaques in each well. The IC50 value is determined as the concentration of this compound that reduces the number of plaques by 50% compared to the no-drug control.

Rhinovirus Replication Cycle and the Target of this compound

Understanding the rhinovirus replication cycle is crucial to appreciating the specific inhibitory action of this compound.

The replication cycle begins with the attachment of the virus to a specific receptor on the host cell surface, followed by entry into the cell via an endosome. The acidic environment of the endosome typically triggers conformational changes in the viral capsid, leading to uncoating and the release of the viral RNA. This compound intervenes at this critical uncoating step. By stabilizing the capsid, it prevents the release of the viral genome, effectively terminating the infection process.

Conclusion

This compound is a potent antiviral compound that targets the capsid of picornaviruses, preventing viral uncoating and replication. While specific binding affinity data for this compound is not extensively documented, the data available for structurally analogous WIN compounds indicate a high affinity for the viral capsid, which correlates strongly with their antiviral potency. The plaque reduction assay remains the gold standard for quantifying the in-vitro efficacy of such compounds. The mechanism of action, involving the stabilization of the viral capsid, represents a well-validated strategy for the inhibition of rhinovirus and other picornavirus infections. Further research to elucidate the precise binding kinetics and broad-spectrum activity of this compound would be beneficial for the development of effective antiviral therapies.

References

WIN 51708 Species Selectivity: A Deep Dive into the Molecular Basis of Picornavirus Inhibition

For Immediate Release

[City, State] – December 8, 2025 – Researchers, scientists, and drug development professionals now have access to an in-depth technical guide on the species selectivity of the antiviral compound WIN 51708. This whitepaper provides a comprehensive overview of the core mechanisms governing the differential activity of this compound against various picornaviruses, a family of viruses responsible for a wide range of human and animal diseases, including the common cold, polio, and myocarditis.

The document meticulously outlines the molecular interactions between this compound and its binding site within the viral capsid, highlighting the critical role of specific amino acid residues in determining drug sensitivity. By presenting quantitative data in clearly structured tables, detailing experimental protocols, and offering visual representations of complex biological processes, this guide serves as an essential resource for the scientific community engaged in antiviral research and development.

Mechanism of Action: Stabilizing the Capsid to Prevent Uncoating

This compound and its analogs, often referred to as "capsid binders," exert their antiviral effect by targeting a hydrophobic pocket located within the viral protein 1 (VP1) of the picornavirus capsid. This pocket is naturally occupied by a lipid molecule, known as a "pocket factor," which plays a role in the structural stability of the virion.

The binding of this compound to this hydrophobic pocket displaces the pocket factor and stabilizes the capsid, preventing the conformational changes necessary for the virus to uncoat and release its RNA genome into the host cell. This inhibition of uncoating effectively halts the viral replication cycle at an early stage.

The Molecular Basis of Species Selectivity

The remarkable species selectivity of this compound arises from subtle yet significant variations in the amino acid composition of the VP1 hydrophobic pocket among different picornaviruses. The affinity of this compound for its binding site is highly dependent on the specific residues lining this pocket.

For instance, a comparative analysis of the VP1 drug-binding pocket in various human rhinovirus (HRV) serotypes has revealed a strong correlation between the amino acid sequence and the susceptibility to capsid-binding inhibitors. Viruses with amino acid substitutions in this region can exhibit significantly reduced sensitivity to the drug. This principle extends to the broader picornavirus family, where differences in the VP1 pocket between rhinoviruses, polioviruses, and coxsackieviruses account for the observed spectrum of antiviral activity of this compound.

Quantitative Analysis of Antiviral Activity

The differential efficacy of WIN compounds against various picornaviruses has been quantified using in vitro antiviral assays. The following table summarizes the minimal inhibitory concentration (MIC) values for WIN 51711, a close analog of this compound, against a panel of enteroviruses and rhinoviruses, as determined by plaque reduction assays.

| Virus Serotype | MIC (µg/mL)[1] |

| Enteroviruses | |

| Poliovirus 2 | 0.03 |

| Coxsackievirus A9 | 0.04 |

| Coxsackievirus A21 | 0.02 |

| Coxsackievirus B1 | 0.03 |

| Coxsackievirus B2 | 0.03 |

| Coxsackievirus B3 | 0.02 |

| Echovirus 6 | 0.03 |

| Echovirus 9 | 0.02 |

| Echovirus 11 | 0.02 |

| Rhinoviruses | |

| Rhinovirus 2 | 0.004 |

| Rhinovirus 14 | 0.004 |

| Rhinovirus 67 | 0.004 |

| ... (representative selection) | ... |

| Rhinovirus 3 | 0.04 |

| Rhinovirus 4 | 0.04 |

| Rhinovirus 5 | 0.04 |

| ... (representative selection) | ... |

| Rhinovirus 1A | 6.2 |

| Rhinovirus 1B | 3.1 |

Note: Data presented is for WIN 51711, a structurally similar compound, and is indicative of the selective activity of this class of inhibitors.

Experimental Protocols

To ensure the reproducibility and further investigation of the species selectivity of this compound, this section provides detailed methodologies for key experiments.

Plaque Reduction Assay

This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.

Materials:

-

HeLa cells (or other susceptible cell line)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Picornavirus stock (e.g., Rhinovirus 14, Poliovirus 1)

-

This compound stock solution (in DMSO)

-

Agarose or other overlay medium

-

Crystal Violet staining solution

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed HeLa cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C in a 5% CO2 incubator.

-

Compound Dilution: Prepare serial dilutions of this compound in DMEM with 2% FBS.

-

Virus Preparation: Dilute the virus stock in DMEM to a concentration that will produce approximately 50-100 plaques per well.

-

Infection: Remove the growth medium from the cell monolayers and wash with PBS. Inoculate the cells with the virus dilution.

-

Adsorption: Incubate the plates for 1 hour at 34°C (for rhinoviruses) or 37°C (for enteroviruses) to allow for viral adsorption, gently rocking every 15 minutes.

-

Compound Addition and Overlay: After adsorption, remove the virus inoculum and overlay the cell monolayer with a medium containing the different concentrations of this compound and a solidifying agent like agarose.

-

Incubation: Incubate the plates for 2-4 days until plaques are visible.

-

Staining and Counting: Fix the cells with a formaldehyde solution and stain with crystal violet. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the untreated control. The IC50 value (the concentration of the compound that inhibits plaque formation by 50%) can then be determined.

Radiolabeled Ligand Binding Assay

This assay directly measures the binding affinity of a radiolabeled compound (e.g., [³H]this compound) to purified viral capsids, allowing for the determination of the dissociation constant (Kd).

Materials:

-

Purified picornavirus particles

-

Radiolabeled this compound ([³H]this compound)

-

Unlabeled this compound

-

Binding buffer (e.g., PBS with 1% BSA)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

-

Filtration apparatus

Procedure:

-

Reaction Setup: In microcentrifuge tubes, combine a fixed amount of purified virus with increasing concentrations of radiolabeled this compound. For competition assays, a fixed amount of radiolabeled ligand is incubated with increasing concentrations of unlabeled this compound.

-

Incubation: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters using a vacuum manifold. The virus particles with bound ligand will be retained on the filter, while the unbound ligand will pass through.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radiolabel.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a large excess of unlabeled ligand) from the total binding. The data is then analyzed using Scatchard analysis or non-linear regression to determine the Kd and the maximum number of binding sites (Bmax).

Visualizing the Molecular Landscape

To further elucidate the complex interactions and experimental workflows, the following diagrams have been generated using the DOT language.

Caption: Mechanism of this compound antiviral action.

Caption: Workflow for the plaque reduction assay.

Caption: Logical relationship of binding affinity and antiviral efficacy.

This comprehensive guide is intended to accelerate the pace of discovery in the field of antiviral drug development by providing a detailed and actionable understanding of the species selectivity of this compound.

References

An In-depth Technical Guide to the Neurokinin-1 Receptor and the Investigational Antagonist WIN 51708

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR) with a primary affinity for the neuropeptide Substance P (SP), is a critical mediator in a wide array of physiological and pathological processes. Its involvement in pain transmission, inflammation, emesis, and mood regulation has rendered it a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of the NK1 receptor's function, its intricate signaling pathways, and a detailed examination of WIN 51708, a nonpeptide antagonist of the NK1 receptor. This document is intended to serve as a resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols, quantitative data for key ligands, and visual representations of the underlying molecular mechanisms.

The Neurokinin-1 Receptor: A Key Player in Neuromodulation and Inflammation

The NK1 receptor, a member of the tachykinin receptor subfamily, is widely distributed throughout the central and peripheral nervous systems.[1][2] Its endogenous ligand, Substance P, is an undecapeptide that plays a crucial role in transmitting pain signals and mediating inflammatory responses.[2][3] The interaction between Substance P and the NK1 receptor triggers a cascade of intracellular events that ultimately lead to a variety of cellular responses.

Functionally, the activation of the NK1 receptor is implicated in:

-

Pain Perception: The SP-NK1R system is a key component in the transmission of nociceptive signals.[3]

-

Neurogenic Inflammation: Activation of NK1 receptors on immune and endothelial cells contributes to vasodilation and plasma extravasation.[3]

-

Emesis: The NK1 receptor is a validated target for the treatment of chemotherapy-induced nausea and vomiting.[4][5]

-

Anxiety and Depression: The SP-NK1R system is involved in the modulation of stress and emotional behaviors.[6]

This compound: A Selective Nonpeptide NK1 Receptor Antagonist

This compound is a synthetic, nonpeptide molecule identified as a potent antagonist of the NK1 receptor.[1][7] Notably, it exhibits a significant species-dependent affinity, with a dramatically higher affinity for the rat NK1 receptor compared to its human counterpart.[7][8] This species selectivity is an important consideration in the preclinical evaluation of this compound.

Beyond its activity at the NK1 receptor, this compound has also been characterized as an allosteric modulator of muscarinic acetylcholine receptors, a finding that adds a layer of complexity to its pharmacological profile and necessitates careful target-specific assay design.[9][10][11]

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of key ligands for the NK1 receptor.

| Ligand | Receptor Species | Assay Type | Affinity Constant (Ki) | IC50 | Reference(s) |

| This compound | Rat | Radioligand Binding | High Affinity (qualitative) | - | [7][8] |

| Human | Radioligand Binding | Low Affinity (qualitative) | - | [7][8] | |

| Aprepitant | Human | Radioligand Binding | 0.12 nM | 0.1 nM | [5][12][13] |

| CP-96,345 | Human | Radioligand Binding | - | ~1 nM | [14][15] |

| Rat/Mouse | Radioligand Binding | 30-120 fold lower than human | - | [16] | |

| Substance P | Human | Radioligand Binding | - | - | [17] |

| Ligand | Functional Assay | Parameter | Value | Reference(s) |

| Substance P | Calcium Mobilization | EC50 | 18.8 µM | [18][19] |

| cAMP Accumulation | -log EC50 | 7.8 ± 0.1 M | [20][21] | |

| CP-99,994 | NK1 Receptor Endocytosis (vs. Substance P) | pA2 | 10.2 | [22] |

| MEN-10581 | NK1 Receptor Endocytosis (vs. Substance P) | pA2 | 7.5 | [22] |

NK1 Receptor Signaling Pathways

Upon binding of Substance P, the NK1 receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily Gαq/11 and Gαs.

Gαq/11-Mediated Pathway

Activation of Gαq/11 stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The subsequent increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC), leading to the phosphorylation of downstream targets and the modulation of cellular activity.

Caption: Gαq/11-mediated signaling cascade of the NK1 receptor.

Gαs-Mediated Pathway

The coupling of the NK1 receptor to Gαs activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream proteins, including transcription factors, to regulate gene expression and other cellular functions.

Caption: Gαs-mediated signaling cascade of the NK1 receptor.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with the NK1 receptor.

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of a test compound for the NK1 receptor.

Materials:

-

Cell membranes expressing the NK1 receptor (e.g., from CHO or HEK293 cells)

-

Radioligand (e.g., [3H]-Substance P or a suitable antagonist radioligand)

-

Test compound (e.g., this compound)

-

Non-specific binding control (e.g., a high concentration of unlabeled Substance P or a known antagonist)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

96-well plates

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Protocol:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the cell membrane preparation, radioligand at a concentration close to its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental workflow for a competitive radioligand binding assay.

Calcium Mobilization Assay

Objective: To measure the ability of a compound to antagonize Substance P-induced increases in intracellular calcium.

Materials:

-

Cells expressing the NK1 receptor (e.g., CHO or HEK293 cells)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

-

Substance P

-

Test compound (e.g., this compound)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluorescence plate reader with kinetic reading capabilities

Protocol:

-

Seed cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

-

Wash the cells with assay buffer to remove excess dye.

-

Add the test compound at various concentrations and incubate for a predetermined time (e.g., 15-30 minutes).

-

Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.

-

Inject Substance P at a concentration that elicits a submaximal response (e.g., EC80) and immediately begin kinetic fluorescence measurements.

-

Record the change in fluorescence over time.

-

Analyze the data to determine the inhibitory effect of the test compound on the Substance P-induced calcium transient.

-

Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

Caption: Experimental workflow for a calcium mobilization assay.

cAMP Accumulation Assay

Objective: To measure the effect of a compound on Substance P-mediated cAMP production.

Materials:

-

Cells expressing the NK1 receptor

-

Forskolin (an adenylyl cyclase activator)

-

Substance P

-

Test compound (e.g., this compound)

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Cell lysis buffer

Protocol:

-

Seed cells in a suitable multi-well plate.

-

Pre-treat the cells with the test compound at various concentrations.

-

Stimulate the cells with a combination of forskolin (to elevate basal cAMP levels) and Substance P.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's protocol.

-

Analyze the data to determine the effect of the test compound on Substance P-stimulated cAMP accumulation.

-

Plot the response against the log concentration of the test compound to determine its potency.

Conclusion

The Neurokinin-1 receptor remains a compelling target for the development of novel therapeutics for a range of disorders. A thorough understanding of its pharmacology and signaling mechanisms is paramount for the successful identification and optimization of new chemical entities. This compound, with its distinct species selectivity and dual activity as an NK1 receptor antagonist and a muscarinic receptor allosteric modulator, serves as an interesting tool compound for further research into the intricacies of NK1 receptor function. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute robust studies in this field. As our understanding of the structural and functional nuances of the NK1 receptor continues to evolve, so too will the opportunities for the rational design of next-generation therapeutics.

References

- 1. The NK(1) receptor antagonist WIN51708 reduces sensitization after chronic cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Neurokinin-1 Receptor: Structure Dynamics and Signaling | MDPI [mdpi.com]

- 3. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? [mdpi.com]

- 6. The neurokinin-1 receptor antagonist WIN51,708 attenuates the anxiolytic-like effects of ventralpallidal substance P injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Both extracellular and transmembrane residues contribute to the species selectivity of the neurokinin-1 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential effects of allosteric M(1) muscarinic acetylcholine receptor agonists on receptor activation, arrestin 3 recruitment, and receptor downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Current Advances in Allosteric Modulation of Muscarinic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Different binding epitopes on the NK1 receptor for substance P and non-peptide antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Investigation into species variants in tachykinin NK1 receptors by use of the non-peptide antagonist, CP-96,345 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Substance P mobilizes intracellular calcium and activates a nonselective cation conductance in rat spiral ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. journals.physiology.org [journals.physiology.org]

- 22. Two affinities for a single antagonist at the neuronal NK1 tachykinin receptor: evidence from quantitation of receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of WIN 51708 (Disoxaril): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

WIN 51708, more commonly known as Disoxaril (WIN 51711), is a pioneering antiviral compound developed by Sterling-Winthrop Pharmaceuticals in the 1980s.[1][2] It emerged from a dedicated research program aimed at identifying inhibitors of picornavirus replication.[1] This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental data related to Disoxaril and its analogs, intended for professionals in the field of virology and drug development.

Discovery and Development

The discovery of Disoxaril was a result of a conventional drug discovery approach at Sterling-Winthrop, focusing on screening compounds for their ability to inhibit the replication of picornaviruses, a large family of RNA viruses responsible for a range of human diseases including the common cold (rhinoviruses) and more severe illnesses like poliomyelitis and myocarditis (enteroviruses).[1] The "WIN" series of compounds, including Disoxaril, were identified as potent and broad-spectrum inhibitors of these viruses.[1][2]

Early studies demonstrated that Disoxaril was highly effective in vitro against a wide range of rhinovirus and enterovirus serotypes.[3][4] This promising preclinical profile led to further investigation into its mechanism of action and structure-activity relationships, paving the way for the design of more potent and pharmacokinetically favorable analogs.[5][6]

Mechanism of Action

Disoxaril exerts its antiviral effect through a unique and highly specific mechanism. It is a capsid-binding agent, meaning it directly interacts with the viral particle itself.[7] The compound lodges into a hydrophobic pocket located within the viral capsid protein VP1.[7][8] This binding event stabilizes the viral capsid, preventing the conformational changes necessary for the virus to uncoat and release its RNA genome into the host cell.[7][9] By inhibiting this crucial early step in the viral life cycle, Disoxaril effectively halts viral replication.

The availability of atomic resolution data from X-ray crystallography has been instrumental in understanding the precise interaction between Disoxaril and the viral capsid, guiding the design of new and improved antiviral agents.[1]

Quantitative Antiviral Activity

The antiviral potency of Disoxaril has been extensively evaluated against a broad panel of picornaviruses using various in vitro assays. The data presented below summarizes its activity, primarily in terms of Minimum Inhibitory Concentration (MIC), 50% Inhibitory Concentration (IC50), and 50% Effective Concentration (EC50).

Table 1: Antiviral Activity of Disoxaril (WIN 51711) Against Enteroviruses

| Virus Serotype | Assay Type | Cell Line | MIC (µg/mL) | IC50 (µM) | EC50 (µM) | Reference |

| Poliovirus Type 1 | Plaque Reduction | HeLa | 0.03 | - | - | [3] |

| Poliovirus Type 2 | Plaque Reduction | HeLa | 0.01 | - | - | [3] |

| Coxsackievirus A9 | Plaque Reduction | HeLa | 0.04 | - | - | [3] |

| Coxsackievirus A21 | Plaque Reduction | HeLa | 0.02 | - | - | [3] |

| Coxsackievirus B1 | Plaque Reduction | HeLa | 0.03 | - | - | [3] |

| Echovirus 6 | Plaque Reduction | HeLa | 0.17 | - | - | [3] |

| Echovirus 9 | Plaque Reduction | HeLa | 0.01 | - | - | [3] |

| Echovirus 11 | Plaque Reduction | HeLa | 0.004 | - | - | [3] |

| Enterovirus 70 | Plaque Reduction | HeLa | 0.03 | - | - | [3] |

Table 2: Antiviral Activity of Disoxaril (WIN 51711) Against Rhinoviruses

| Virus Serotype | Assay Type | Cell Line | MIC (µg/mL) | IC50 (µM) | EC50 (µM) | Reference |

| Rhinovirus 1A | Plaque Reduction | HeLa | 0.04 | - | - | [3] |

| Rhinovirus 1B | Plaque Reduction | HeLa | 0.02 | - | - | [3] |

| Rhinovirus 2 | Plaque Reduction | HeLa | 0.02 | - | 2.35 | [3][7] |

| Rhinovirus 14 | Plaque Reduction | HeLa | 0.01 | 1.5 | 1.76 | [3][7] |

| Rhinovirus 21 | Plaque Reduction | HeLa | 0.01 | - | - | [3] |

| Rhinovirus 22 | Plaque Reduction | HeLa | 0.01 | - | - | [3] |

| Rhinovirus 39 | Plaque Reduction | HeLa | 0.004 | - | - | [3] |

| Rhinovirus 50 | Plaque Reduction | HeLa | 0.01 | - | - | [3] |

| ... (33 serotypes total) | Plaque Reduction | HeLa | 0.004 - 6.2 | - | - | [3] |

Table 3: Cytotoxicity of Disoxaril (WIN 51711)

| Cell Line | Assay Type | CC50 (µM) | Reference |

| HeLa | Cell Viability | 21 | [7] |

| HeLa | Cell Viability | 37 | [7] |

| RD | Cell Viability | 167.39 | [7] |

Experimental Protocols

The primary assays used to determine the antiviral activity of Disoxaril are the plaque reduction assay and the virus yield reduction assay.

Plaque Reduction Assay

This assay is a quantitative method to determine the number of infectious virus particles (plaque-forming units, PFU) in a sample.

Detailed Methodology:

-

Cell Culture: HeLa or other susceptible cells are seeded in 6-well or 24-well plates and incubated until a confluent monolayer is formed.[10][11]

-

Virus and Compound Preparation: Serial dilutions of the picornavirus stock and Disoxaril are prepared in a suitable medium.[10]

-

Infection: The cell culture medium is removed, and the monolayers are inoculated with the virus in the presence of varying concentrations of Disoxaril. A virus-only control and a cell-only control are included.

-

Adsorption: The virus is allowed to adsorb to the cells for a defined period (e.g., 1 hour) at the appropriate temperature (e.g., 33°C for rhinoviruses).

-

Overlay: After adsorption, the inoculum is removed, and the cell monolayer is covered with a semi-solid overlay medium (e.g., containing agarose or carboxymethylcellulose) with the corresponding concentration of Disoxaril. This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.

-

Incubation: The plates are incubated for a period sufficient for plaques to develop (typically 2-5 days).

-

Visualization and Quantification: The cells are fixed and stained with a dye such as crystal violet, which stains living cells but not the dead cells within the plaques. The plaques are then counted, and the concentration of Disoxaril that inhibits plaque formation by 50% (IC50) or the minimum concentration that inhibits visible plaques (MIC) is determined.[11]

Virus Yield Reduction Assay

This assay measures the amount of infectious virus produced in the presence of an antiviral compound.

Detailed Methodology:

-

Infection: Monolayers of susceptible cells are infected with a picornavirus at a specific multiplicity of infection (MOI).

-

Treatment: Following infection, the cells are treated with various concentrations of Disoxaril.

-

Incubation: The treated, infected cells are incubated for a period that allows for one complete viral replication cycle.

-

Harvesting: After incubation, the cell culture supernatant and/or the cells themselves are harvested. The cells are typically subjected to freeze-thaw cycles to release intracellular virions.

-

Titration: The harvested material, containing the progeny virus, is serially diluted and used to infect fresh cell monolayers in a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay to determine the virus titer.

-

Analysis: The virus titers from the Disoxaril-treated samples are compared to the untreated control to calculate the percent reduction in virus yield. The concentration of the compound that reduces the virus yield by 50% (EC50) or 90% (EC90) is then determined.[12]

Structure-Activity Relationship (SAR)

Following the discovery of Disoxaril, extensive research was conducted to explore the structure-activity relationship of this class of compounds. Modifications were made to various parts of the molecule, including the isoxazole ring, the central aliphatic chain, and the terminal phenyl-oxazoline moiety.[5][6] These studies revealed that the length and flexibility of the aliphatic chain were critical for activity against different rhinovirus serotypes.[6] For example, the introduction of conformational constraints, such as double or triple bonds in the chain, had a significant impact on the antiviral spectrum.[6]

Furthermore, replacement of the oxazoline ring with a tetrazole group was investigated to address potential acid lability. This led to the development of analogs with improved broad-spectrum activity.[5] These SAR studies, in conjunction with X-ray crystallography data, provided a detailed understanding of the binding pocket and guided the rational design of second-generation picornavirus capsid binders with enhanced potency and pharmacokinetic properties.

Conclusion

Disoxaril (WIN 51711) represents a landmark in the discovery of antiviral agents targeting picornaviruses. Its unique mechanism of action, involving the stabilization of the viral capsid to prevent uncoating, opened up a new avenue for antiviral drug development. The extensive in vitro data demonstrates its potent and broad-spectrum activity against a wide range of clinically relevant enteroviruses and rhinoviruses. The detailed experimental protocols for plaque reduction and virus yield reduction assays remain the gold standard for evaluating the in vitro efficacy of such compounds. The legacy of the Disoxaril discovery and development program continues to influence the design and synthesis of novel antiviral therapies for picornavirus infections.

References

- 1. Discovery and development of antipicornaviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro activity of WIN 51711, a new broad-spectrum antipicornavirus drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro activity of WIN 51711, a new broad-spectrum antipicornavirus drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antipicornavirus activity of tetrazole analogues related to disoxaril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conformationally restricted analogues of disoxaril: a comparison of the activity against human rhinovirus types 14 and 1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medkoo.com [medkoo.com]

- 9. Antivirals blocking entry of enteroviruses and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

In-Depth Technical Guide: Chemical Structure and Properties of WIN 51708

For Researchers, Scientists, and Drug Development Professionals

Abstract

WIN 51708 is a potent and selective nonpeptide antagonist of the neurokinin-1 (NK1) receptor, with a notably higher affinity for the rat NK1 receptor compared to its human counterpart.[1][2] In addition to its primary activity, this compound also functions as an allosteric modulator at a distinct, "atypical" binding site on muscarinic acetylcholine receptors. This dual activity makes it a valuable tool for research into the physiological roles of both the NK1 and muscarinic receptor systems. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, including available quantitative data and a detailed examination of its mechanism of action.

Chemical Structure and Physicochemical Properties

This compound, with the systematic IUPAC name (17-beta-hydroxy-17-alpha-ethynyl-5-alpha-androstano[3,2-b]pyrimido[1,2-a]benzimidazole), is a complex heterocyclic molecule built upon a steroid scaffold. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (17-beta-hydroxy-17-alpha-ethynyl-5-alpha-androstano[3,2-b]pyrimido[1,2-a]benzimidazole) |

| Molecular Formula | C₂₉H₃₃N₃O |

| CAS Number | 144177-30-0 |

| SMILES String | C[C@]12CC[C@H]3--INVALID-LINK--C(c1ccccc1N4C3=NC=C4)=NC2=C[C@H]1CC--INVALID-LINK--(O)C#C1 |

Table 1: Chemical and Physical Properties of this compound.

Pharmacological Properties and Mechanism of Action

This compound exhibits a dual pharmacological profile, acting as both a competitive antagonist at the NK1 receptor and an allosteric modulator of muscarinic acetylcholine receptors.

Neurokinin-1 (NK1) Receptor Antagonism

This compound is a potent antagonist of the NK1 receptor, the primary receptor for the neuropeptide Substance P. This antagonism has been demonstrated to block the physiological effects of Substance P in a dose-dependent manner.[3] For instance, in preclinical models, this compound has been shown to attenuate the anxiolytic-like effects induced by the injection of Substance P.[3] The affinity of this compound is significantly higher for the rat NK1 receptor than for the human ortholog, a property attributed to specific amino acid residues in the receptor's binding site.[2]

| Parameter | Species | Value/Description |

| Activity | - | Nonpeptide antagonist of the neurokinin-1 (NK1) receptor. |

| Affinity | Rat | Dramatically higher affinity for the rat NK1 receptor compared to human.[2] |

Table 2: Neurokinin-1 Receptor Activity of this compound.

Allosteric Modulation of Muscarinic Acetylcholine Receptors

In addition to its effects on the NK1 receptor, this compound interacts with muscarinic acetylcholine receptors at an allosteric site that is distinct from the binding site of classical allosteric modulators like gallamine.[4][5] This "atypical" or "second" allosteric site allows this compound to modulate the receptor's response to orthosteric ligands. The nature of this modulation can be complex, potentially leading to positive, negative, or neutral cooperativity depending on the specific muscarinic receptor subtype and the interacting orthosteric ligand.[5] It is noteworthy that this compound and its analogs have been observed to interact with gallamine and strychnine in a non-competitive manner, further supporting the existence of a distinct binding site.[4]

| Parameter | Receptor Subtype(s) | Description |

| Activity | Muscarinic | Binds to a second, "atypical" allosteric site on muscarinic acetylcholine receptors.[4][5] Interacts non-competitively with classical allosteric modulators like gallamine and strychnine.[4] |

Table 3: Muscarinic Acetylcholine Receptor Activity of this compound.

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization of a compound's pharmacological profile. Below are generalized methodologies for key assays relevant to the study of this compound.

NK1 Receptor Binding Assay (Competitive Radioligand Binding)

This assay is used to determine the binding affinity (Ki) of this compound for the NK1 receptor.

Objective: To measure the ability of this compound to displace a radiolabeled ligand from the NK1 receptor.

Materials:

-

Cell membranes expressing the NK1 receptor (e.g., from transfected cell lines or rat brain tissue).

-

Radioligand: [³H]-Substance P.

-

This compound (unlabeled competitor).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Glass fiber filters.

-

Scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing the NK1 receptor in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in fresh buffer.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of [³H]-Substance P, and varying concentrations of this compound.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [³H]-Substance P against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for NK1 Receptor Antagonism (e.g., Calcium Mobilization Assay)

This assay measures the ability of this compound to inhibit the functional response induced by an NK1 receptor agonist.

Objective: To determine the potency of this compound in blocking Substance P-induced intracellular calcium mobilization.

Materials:

-

Cells stably expressing the NK1 receptor and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Substance P (agonist).

-

This compound.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

Fluorometric imaging plate reader.

Methodology:

-

Cell Preparation: Plate NK1 receptor-expressing cells in a multi-well plate and load them with a calcium-sensitive dye according to the manufacturer's instructions.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Agonist Stimulation: Add a fixed concentration of Substance P to the wells to stimulate the NK1 receptor.

-

Measurement: Immediately measure the change in intracellular calcium concentration by monitoring the fluorescence of the calcium-sensitive dye using a plate reader.

-

Data Analysis: Plot the agonist-induced response (e.g., peak fluorescence) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Allosteric Modulator Binding Assay for Muscarinic Receptors

This assay is designed to characterize the allosteric interaction of this compound with muscarinic receptors.

Objective: To determine the effect of this compound on the binding of an orthosteric radioligand to muscarinic receptors.

Materials:

-

Cell membranes expressing a specific muscarinic receptor subtype (e.g., M1, M2, M3, M4).

-

Orthosteric radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

-

This compound.

-

Assay buffer.

-

Filtration apparatus and scintillation counter.

Methodology:

-

Saturation Binding (in the presence of this compound): Perform a saturation binding experiment with increasing concentrations of the orthosteric radioligand in the absence and presence of a fixed concentration of this compound. This will reveal if this compound alters the affinity (Kd) or the number of binding sites (Bmax) of the orthosteric ligand.

-

Competition Binding (against an allosteric modulator): If a radiolabeled allosteric modulator for the "atypical" site were available, a direct competition binding assay could be performed with unlabeled this compound.

-

Kinetic Binding (dissociation rate): Measure the dissociation rate of the orthosteric radioligand from the receptor in the absence and presence of this compound. Allosteric modulators often alter the dissociation kinetics of orthosteric ligands.

-

Data Analysis: Analyze the data using appropriate models for allosteric interactions to determine the cooperativity factor (α), which quantifies the extent to which the allosteric modulator affects the binding of the orthosteric ligand.

Signaling Pathways and Logical Relationships

The pharmacological effects of this compound are mediated through its interaction with the signaling pathways of the NK1 and muscarinic receptors.

NK1 Receptor Signaling Pathway

The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11. Activation by Substance P leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This compound, as a competitive antagonist, blocks the binding of Substance P to the NK1 receptor, thereby inhibiting this signaling cascade.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Both extracellular and transmembrane residues contribute to the species selectivity of the neurokinin-1 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The neurokinin-1 receptor antagonist WIN51,708 attenuates the anxiolytic-like effects of ventralpallidal substance P injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Allosteric Modulation of Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vivo Effects of WIN 51708 on the Central Nervous System

Executive Summary: This document provides a comprehensive technical overview of the in vivo effects of compounds identified as WIN 51708 on the central nervous system (CNS). It is critical to note that the designation "this compound" has been applied to at least two distinct chemical entities in scientific literature: Disoxaril , an antiviral agent, and a separate non-peptide neurokinin-1 (NK-1) receptor antagonist . This guide addresses both compounds, presenting quantitative data, detailed experimental protocols, and visual diagrams of their mechanisms and experimental workflows to clarify their distinct biological activities and effects on the CNS.

Part 1: this compound as Disoxaril (Antiviral Agent)

Disoxaril is a hydrophobic antiviral compound that functions by blocking the uncoating of picornaviruses. Its primary investigation in the context of the CNS has been for its efficacy in treating persistent viral infections.

Quantitative Data Presentation

The following tables summarize the quantitative data from key in vivo studies of Disoxaril in the CNS.

Table 1: Efficacy of Disoxaril in a Murine Model of Persistent Poliovirus CNS Infection

| Parameter | Animal Model | Dosage | Route of Administration | Key CNS-Related Outcome | Statistical Significance |

| Clinical Disease | Immunosuppressed BALB/c mice | 200 mg/kg/day | Intragastric | Significantly decreased incidence of paralysis and death. | Not specified |

| Viral Clearance | Immunosuppressed BALB/c mice | 50, 100, or 200 mg/kg/day | Intragastric | More rapid clearance of virus from the CNS in the drug-treated group.[1] | Not specified |

| Drug Toxicity | Immunosuppressed BALB/c mice | Up to 200 mg/kg/day | Intragastric | No drug-associated toxicity was observed.[1] | Not applicable |

Table 2: Efficacy of Disoxaril in a Newborn Mouse Model of Coxsackievirus B1 Infection

| Parameter | Animal Model | Dosage | Route of Administration | Key CNS-Related Outcome | Statistical Significance |

| Mortality | Newborn mice | 12.5 mg/kg | Subcutaneous (daily) | Minimum 50% effective dose (ED50) in reducing virus-induced death.[2] | p = 0.0037[2] |

| Mortality | Newborn mice | 50 mg/kg | Subcutaneous (daily) | Higher mortality observed, potentially due to a toxic effect at this dose in this model.[2] | Not specified |

Experimental Protocols

Protocol 1: Murine Model of Persistent Enterovirus CNS Infection [1]

-

Animal Model: Male BALB/c mice.

-

Infection: Mice were inoculated intracerebrally with the W-2 strain of human poliovirus type 2 (PV2).

-

Immunosuppression: To induce a persistent infection, mice were treated with cyclophosphamide.

-

Drug Administration: Beginning on postinfection day 20, mice were treated with Disoxaril suspended in a suitable vehicle. It was administered intragastrically in two divided doses per day at concentrations of 50, 100, or 200 mg/kg/day.

-

Endpoint Assessment:

-

Clinical: Mice were monitored for the incidence of clinical disease, specifically paralysis and death.

-

Virological: CNS tissue (brain and spinal cord) was assayed for viral titers to determine the rate of viral clearance.

-

Toxicity: General observation for signs of drug-associated toxicity.

-

Visualizations

Caption: Workflow for assessing Disoxaril's efficacy in a persistent CNS viral infection model.

Part 2: this compound as a Neurokinin-1 (NK-1) Receptor Antagonist

This version of this compound is a non-peptide molecule that selectively binds to and blocks the neurokinin-1 receptor, which is the primary receptor for the neuropeptide Substance P. Substance P and the NK-1 receptor are implicated in various CNS processes, including anxiety, pain, and responses to stress and substance abuse. This compound exhibits significant species selectivity, with a much higher affinity for the rat NK-1 receptor compared to the human receptor.[3]

Quantitative Data Presentation

Table 3: In Vivo CNS Effects of this compound (NK-1 Antagonist)

| Study Focus | Animal Model | Dosage | Route of Administration | Key CNS-Related Outcome |

| Anxiety-like Behavior | Wistar rats | 10 mg/kg | Intraperitoneal (i.p.) | Diminished the anxiolytic-like effects of Substance P injected into the nucleus basalis.[4] |

| Anxiety-like Behavior | Wistar rats | 20 mg/kg | Intraperitoneal (i.p.) | Completely blocked the anxiolytic-like effects of Substance P injected into the nucleus basalis.[4] |

| Cocaine Sensitization | Sprague-Dawley rats | 2 mg/kg | Intraperitoneal (i.p.) | Reversed behavioral sensitization after chronic cocaine administration.[5] |

Experimental Protocols

Protocol 2: Assessment of Anxiolytic-like Effects in the Elevated Plus-Maze [4]

-

Animal Model: Male Wistar rats.

-

Behavioral Apparatus: An elevated plus-maze, consisting of two open arms and two enclosed arms, is used to assess anxiety-like behavior based on the natural aversion of rodents to open spaces.

-

Procedure:

-

A guide cannula was surgically implanted to target the nucleus basalis of the ventral pallidum for microinjections.

-

Substance P (1 ng) was microinjected into the nucleus basalis to induce an anxiolytic-like effect (increased exploration of open arms).

-

The NK-1 antagonist this compound was administered intraperitoneally (i.p.) at doses of 10 or 20 mg/kg, 20 minutes prior to the Substance P injection.

-

-

Endpoint Assessment: Behavior in the elevated plus-maze was recorded and scored for anxiety-related parameters, including time spent on the open arms, number of entries into the end of the open arms, and scanning over the edge of an open arm.

Protocol 3: Cocaine-Induced Behavioral Sensitization Model [5]

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

Sensitization Phase: Rats were administered cocaine for 7 consecutive days to induce behavioral sensitization.

-

Withdrawal Phase: A 7-day withdrawal period followed the sensitization phase.

-

Treatment Phase: Rats were given another 7 days of cocaine injections. This compound (2 mg/kg, i.p.) was administered 3.5 hours after each cocaine injection during this phase.

-

-

Endpoint Assessment: Behavioral responses, typically locomotor activity in an open-field test, were measured to quantify the level of sensitization and the effect of this compound on reversing this sensitization.

Visualizations

Caption: Simplified signaling pathway of Substance P via the NK-1 receptor and its blockade by this compound.

Caption: Workflow for assessing the effect of this compound on cocaine-induced behavioral sensitization.

References

- 1. Clearance of a persistent human enterovirus infection of the mouse central nervous system by the antiviral agent disoxaril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sav.sk [sav.sk]

- 3. Both extracellular and transmembrane residues contribute to the species selectivity of the neurokinin-1 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The neurokinin-1 receptor antagonist WIN51,708 attenuates the anxiolytic-like effects of ventralpallidal substance P injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The NK(1) receptor antagonist WIN51708 reduces sensitization after chronic cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

WIN 51708: A Technical Guide for Investigating Substance P Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an eleven-amino acid neuropeptide of the tachykinin family, is a critical neurotransmitter and neuromodulator involved in a myriad of physiological and pathological processes.[1] Its preferential binding to the neurokinin-1 (NK1) receptor initiates a cascade of intracellular signaling events that regulate pain perception, inflammation, anxiety, and neurogenic inflammation. The non-peptide small molecule, WIN 51708, serves as a potent antagonist of the NK1 receptor, providing a valuable pharmacological tool to dissect the intricate roles of Substance P in various biological systems. This technical guide provides an in-depth overview of this compound, its application in studying Substance P, relevant quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Data Presentation: Pharmacological Profile of this compound

| Parameter | Species | Assay | This compound Dosage (i.p.) | Effect | Reference |

| Antagonism of SP-induced anxiolytic-like effects | Rat | Elevated Plus-Maze | 10 mg/kg | Diminished the effects of Substance P | [1] |

| Antagonism of SP-induced anxiolytic-like effects | Rat | Elevated Plus-Maze | 20 mg/kg | Completely blocked the effects of Substance P | [1] |

| Reversal of Cocaine Sensitization | Rat | Behavioral Sensitization Model | 2 mg/kg | Reversed cocaine-induced sensitization | [2] |

Note: The lack of publicly available in vitro binding affinity data for this compound represents a significant data gap. Researchers are advised to perform their own binding assays to determine the specific Ki or IC50 values in their experimental system of interest.

Experimental Protocols

In Vivo Assessment of Anxiolytic-like Behavior: Elevated Plus-Maze Test

This protocol is adapted from studies investigating the anxiolytic-like effects of Substance P and their blockade by this compound.[1][3][4][5][6][7]

Objective: To evaluate the effect of this compound on Substance P-induced anxiolytic-like behavior in rats.

Materials:

-

Elevated plus-maze apparatus (two open arms and two closed arms)

-

Male Wistar rats (or other appropriate strain)

-

Substance P solution (for intracerebral administration)

-

This compound solution (for intraperitoneal injection)

-

Vehicle solutions for Substance P and this compound

-

Surgical equipment for cannula implantation

-

Video tracking software

Procedure:

-

Animal Preparation:

-

House rats individually in a temperature- and light-controlled environment with ad libitum access to food and water.

-

Surgically implant a guide cannula into the desired brain region for Substance P administration (e.g., nucleus basalis). Allow for a recovery period of at least one week.

-

-

Drug Administration:

-

Dissolve this compound in a suitable vehicle for intraperitoneal (i.p.) injection.

-

Administer this compound (e.g., 10 mg/kg or 20 mg/kg) or vehicle i.p. 20 minutes prior to the behavioral test.[1]

-

Microinject Substance P (e.g., 1 ng) or vehicle directly into the target brain region via the implanted cannula immediately before placing the animal on the elevated plus-maze.[1]

-

-

Elevated Plus-Maze Test:

-

Data Analysis:

-

Use video tracking software to score the following parameters:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

-

An anxiolytic-like effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms.

-

Compare the data from different treatment groups using appropriate statistical analyses (e.g., ANOVA followed by post-hoc tests).

-

In Vitro Assessment of Macrophage Chemokine Production

This protocol is a general guideline for studying the effect of this compound on Substance P-induced chemokine production in macrophages.

Objective: To determine if this compound can block Substance P-induced production of chemokines (e.g., MCP-1) in a macrophage cell line.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium and supplements

-

Substance P

-

This compound

-

Lipopolysaccharide (LPS, as a positive control for inflammation)

-

ELISA kit for the chemokine of interest (e.g., MCP-1)

-

Cell culture plates

Procedure:

-

Cell Culture:

-

Culture macrophages according to standard protocols.

-

-

Cell Treatment:

-

Seed macrophages into 24-well plates at a suitable density and allow them to adhere overnight.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for 30-60 minutes.

-

Stimulate the cells with Substance P at a predetermined optimal concentration for a specified time period (e.g., 24 hours). Include a vehicle control and an LPS positive control group.

-

-

Sample Collection:

-

After the incubation period, collect the cell culture supernatants.

-

Centrifuge the supernatants to remove any cellular debris.

-

-

Chemokine Quantification:

-

Measure the concentration of the chemokine of interest in the supernatants using an ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the concentration of the chemokine in each sample.

-

Compare the chemokine levels between the different treatment groups using appropriate statistical methods to determine if this compound significantly inhibits Substance P-induced chemokine production.

-

Signaling Pathways and Experimental Workflows

Substance P / NK1 Receptor Signaling Pathway

Substance P binding to its G-protein coupled receptor, NK1R, triggers multiple downstream signaling cascades. A primary pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG activates protein kinase C (PKC), while IP3 stimulates the release of calcium from intracellular stores. These events can lead to the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38, ultimately influencing gene expression and cellular responses like inflammation and proliferation. Another potential pathway involves the activation of adenylyl cyclase (AC), leading to the production of cyclic AMP (cAMP) and activation of protein kinase A (PKA). This compound, as an NK1R antagonist, blocks the initial binding of Substance P, thereby inhibiting all subsequent downstream signaling events.

Caption: Substance P signaling pathway via the NK1 receptor.

Experimental Workflow: In Vivo Anxiety Study

The following diagram illustrates the logical flow of an in vivo experiment designed to test the efficacy of this compound in blocking the anxiolytic-like effects of Substance P using the elevated plus-maze test.

Caption: Experimental workflow for the elevated plus-maze study.

Conclusion

This compound is a valuable pharmacological tool for elucidating the diverse roles of Substance P and its interaction with the NK1 receptor. Its utility has been demonstrated in vivo for studying complex behaviors such as anxiety and the neurobiology of addiction. While a comprehensive quantitative profile, particularly its in vitro binding affinity, remains to be fully characterized in publicly accessible literature, the existing data provides a strong foundation for its use in preclinical research. The experimental protocols and pathway diagrams provided in this guide offer a starting point for researchers and drug development professionals to effectively utilize this compound in their investigations of Substance P-mediated signaling.

References

- 1. The neurokinin-1 receptor antagonist WIN51,708 attenuates the anxiolytic-like effects of ventralpallidal substance P injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The NK(1) receptor antagonist WIN51708 reduces sensitization after chronic cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age [frontiersin.org]

An In-Depth Technical Guide to the Preclinical Research Applications of WIN 51708

For: Researchers, scientists, and drug development professionals.

Disclaimer: While the query specified an interest in antiviral applications, a comprehensive review of preclinical research reveals that the primary and most extensively documented application of WIN 51708 is as a neurokinin-1 (NK1) receptor antagonist. This guide will therefore focus on its core, evidence-based preclinical applications in neuroscience, while also addressing its secondary role as a muscarinic receptor modulator.

Executive Summary